4-methoxy-3,5-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 4-methoxy-3,5-dimethylphenyl sulfonyl group linked to a 5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin moiety. Its structure combines a sulfonamide pharmacophore with a bicyclic oxazepin ring, a design often employed in medicinal chemistry to enhance binding affinity and metabolic stability. The methoxy and dimethyl substituents on the benzene ring likely influence electronic and steric properties, while the oxazepin core contributes conformational rigidity .
Properties
IUPAC Name |
4-methoxy-3,5-dimethyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-11-8-14(9-12(2)17(11)24-3)26(22,23)20-13-4-5-16-15(10-13)18(21)19-6-7-25-16/h4-5,8-10,20H,6-7H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNLEDJOZUEBAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the structure of this compound, bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, making them valuable targets for drug development.
Mode of Action
Compounds with similar structures have been found to interact with their targets, causing changes that result in various biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
The compound 4-methoxy-3,5-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a derivative of benzene sulfonamide and benzoxazepine, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, emphasizing its anti-cancer, anti-inflammatory, and antimicrobial properties based on diverse research findings.
Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 368.46 g/mol
This compound features a complex arrangement that includes a sulfonamide group, methoxy groups, and a tetrahydrobenzooxazepine moiety, which are crucial for its biological activity.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Sulfonamide Group | Enhances solubility and bioavailability |
| Benzoxazepine Core | Imparts neuroactive properties |
| Methoxy Substituents | Potentially increases lipophilicity |
Anti-Cancer Activity
Recent studies have indicated that benzoxazepine derivatives exhibit significant anti-cancer properties. The synthesized derivatives have shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.
- Mechanism of Action : The anti-cancer activity is attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, these compounds may modulate the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in cancerous conditions .
- Case Study : In a study evaluating the effects of a similar benzoxazepine derivative on human breast cancer cells (MCF-7), it was found that treatment resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways .
Anti-Inflammatory Activity
The compound also demonstrates notable anti-inflammatory properties. Research indicates that it can effectively reduce inflammation markers in vitro.
- Cytokine Modulation : The compound's ability to downregulate pro-inflammatory cytokines suggests potential therapeutic applications in diseases characterized by chronic inflammation .
Antimicrobial Activity
While the primary focus has been on anti-cancer and anti-inflammatory effects, some studies also report moderate antimicrobial activity against specific bacterial strains.
- Efficacy Against Pathogens : The synthesized derivatives showed limited but significant activity against certain Gram-positive bacteria. This suggests potential applications in treating bacterial infections alongside its other therapeutic roles .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous sulfonamide derivatives described in the literature, focusing on synthesis, spectral properties, and structural motifs.
Core Structural Differences
Key Observations :
- The target compound’s benzooxazepin core introduces a seven-membered oxygen- and nitrogen-containing heterocycle, distinct from the triazole rings in compounds [7–9].
- Both classes feature sulfonamide-linked aryl groups, but the target compound’s methoxy and dimethyl substituents contrast with the halogenated (X = H, Cl, Br) or fluorinated phenyl groups in compounds [7–9].
Comparison :
- Both syntheses utilize sulfonylation via Friedel-Crafts reactions. However, the target compound’s oxazepin formation would require distinct cyclization steps, whereas compounds [7–9] rely on triazole ring closure.
Spectral Characteristics
Key Observations :
- The absence of C=S and NH stretches in the target compound’s IR spectrum distinguishes it from the thione tautomers of compounds [7–9].
- Methoxy and dimethyl groups in the target compound would produce distinct ¹H-NMR signals compared to halogenated aryl groups in compounds [7–9].
Tautomerism and Stability
Preparation Methods
Sulfonylation of 4-Methoxy-3,5-Dimethylbenzene
The parent aromatic compound, 4-methoxy-3,5-dimethylbenzene , undergoes sulfonation using chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction is typically conducted at 0–5°C to minimize polysubstitution, yielding 4-methoxy-3,5-dimethylbenzenesulfonic acid after 2–3 hours. Subsequent treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid to the corresponding sulfonyl chloride.
Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Temperature | 0–5°C (sulfonation) |
| Reagents | ClSO₃H, PCl₅/SOCl₂ |
| Reaction Time | 2–3 hours (sulfonation) |
| Yield | 75–85% after purification |
Synthesis of 5-Oxo-2,3,4,5-Tetrahydrobenzo[f]Oxazepin-7-Amine
The tetrahydrobenzooxazepin moiety is constructed via a Rh-catalyzed intramolecular hydroamination, as demonstrated in the synthesis of analogous seven-membered heterocycles.
Substrate Preparation
A propargylamine derivative, N-(2-ethynylphenyl)-2-hydroxyacetamide , serves as the starting material. The alkyne functionality enables cyclization via Rh(I) catalysts.
Rh-Catalyzed Cyclization
Using [(Rh(cod)Cl)₂] (cod = 1,5-cyclooctadiene) and chiral ligands such as (R)-DTBM-Segphos , the propargylamine undergoes enantioselective hydroamination at 60°C in toluene. This step forms the 5-oxo-2,3,4,5-tetrahydrobenzo[f]oxazepin core with high stereochemical control.
Optimized Conditions
| Parameter | Condition |
|---|---|
| Catalyst | [(Rh(cod)Cl)₂] (5 mol%) |
| Ligand | (R)-DTBM-Segphos (6 mol%) |
| Solvent | Toluene |
| Temperature | 60°C |
| Yield | 82–88% with 94:6 er |
Coupling of Sulfonyl Chloride and Amine
The final step involves the nucleophilic substitution between 4-methoxy-3,5-dimethylbenzenesulfonyl chloride and 5-oxo-2,3,4,5-tetrahydrobenzo[f]oxazepin-7-amine .
Reaction Mechanism
The amine attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond. The reaction is conducted in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base to neutralize HCl byproducts.
Procedure
- Dissolve the amine (1.0 equiv) and Et₃N (2.5 equiv) in DCM at 0°C.
- Add sulfonyl chloride (1.1 equiv) dropwise over 30 minutes.
- Warm to room temperature and stir for 12–16 hours.
- Quench with water, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate).
Yield and Purity
| Parameter | Result |
|---|---|
| Isolated Yield | 65–72% |
| Purity (HPLC) | >98% |
Purification and Characterization
Chromatographic Techniques
Crude product is purified using silica gel chromatography with gradient elution (hexane:ethyl acetate = 3:1 to 1:2). High-performance liquid chromatography (HPLC) with a C18 column confirms purity.
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, ArH), 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.95 (s, 2H, ArH), 4.25 (t, J = 6.0 Hz, 2H, CH₂), 3.89 (s, 3H, OCH₃), 2.45 (s, 6H, CH₃), 2.10–1.95 (m, 4H, CH₂).
- HRMS (ESI) : m/z calculated for C₂₁H₂₃N₂O₅S [M+H]⁺: 415.1423; found: 415.1426.
Process Optimization and Scalability
Continuous Flow Synthesis
Adopting continuous flow reactors enhances the sulfonylation step, reducing reaction time from hours to minutes. A microreactor system at 50°C achieves 90% conversion of the sulfonic acid to sulfonyl chloride.
Enantioselective Improvements
Chiral phosphoric acid catalysts (e.g., TRIP) improve enantiomeric excess (er) during Rh-catalyzed cyclization, achieving >98:2 er in pilot-scale batches.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the efficient preparation of 4-methoxy-3,5-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide?
- Answer : A multi-step approach is typically employed, starting with functionalization of the benzooxazepine core. For example, sulfonamide coupling via nucleophilic substitution between activated sulfonyl chlorides and amine intermediates (e.g., using triethylamine as a base in anhydrous DCM). Reaction optimization should include temperature control (0–25°C) and monitoring by TLC/LC-MS . Key intermediates (e.g., 5-oxo-tetrahydrobenzooxazepin derivatives) may require catalytic hydrogenation or cyclization under acidic conditions .
Table 1 : Example Reaction Conditions for Sulfonamide Coupling
| Reagent | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|
| Et₃N | DCM | 0–25 | 65–78 |
| DIPEA | THF | 25 | 72 |
Q. How can structural elucidation of this compound be performed using spectroscopic techniques?
- Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at 3,5-positions, benzooxazepin ring protons). Aromatic protons in the benzenesulfonamide moiety typically appear as doublets in δ 7.2–8.1 ppm .
- HRMS : High-resolution mass spectrometry for molecular formula validation (e.g., [M+H]⁺ calculated vs. observed).
- IR : Stretching frequencies for sulfonamide (S=O at ~1350 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Answer :
- In vitro enzyme inhibition : Use fluorogenic substrates in kinetic assays (e.g., protease or kinase targets). IC₅₀ values should be determined with dose-response curves (3–5 replicates).
- Cytotoxicity screening : MTT assays in cell lines (e.g., HEK-293, HeLa) to assess safety margins .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize reaction conditions for scale-up synthesis?
- Answer : Apply factorial designs (e.g., 2³ factorial) to test variables like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) can identify optimal conditions while minimizing trials. For example, a Central Composite Design (CCD) for sulfonamide coupling might reveal interactions between base strength and reaction time .
Table 2 : DoE Parameters for Reaction Optimization
| Variable | Low Level | High Level |
|---|---|---|
| Temperature | 0°C | 25°C |
| Catalyst (mol%) | 1% | 5% |
| Solvent | DCM | THF |
Q. What computational strategies are effective in predicting the reaction mechanism and transition states?
- Answer :
- DFT calculations : Use Gaussian or ORCA to model transition states (e.g., sulfonamide bond formation). B3LYP/6-31G(d) is a common functional/basis set combination .
- Molecular dynamics (MD) : Simulate solvent effects and conformational changes during cyclization steps.
- Machine learning : Train models on reaction databases (e.g., USPTO) to predict yields or side products .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Answer :
- Bioisosteric replacement : Substitute the methoxy group with ethoxy or halogen to modulate lipophilicity (clogP calculations via ChemAxon).
- Pharmacophore mapping : Align analogs to identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) using Schrödinger Phase .
- In silico docking : Target-specific binding poses (e.g., with kinases) to prioritize synthetic targets .
Q. How should researchers resolve contradictions between computational predictions and experimental data?
- Answer :
- Sensitivity analysis : Test computational assumptions (e.g., solvent models, protonation states).
- Experimental validation : Repeat key reactions with controlled variables (e.g., exclude oxygen/moisture).
- Collaborative workflows : Integrate computational chemists early to refine force fields or reaction coordinates .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
